REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[F:9].[K].C[Si]([N-:15][Si](C)(C)C)(C)C.CCOCC.OS(O)(=O)=O.[C:30]1([CH3:36])[CH:35]=[CH:34]C=C[CH:31]=1>>[CH3:36][C:30]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[F:9])([CH2:35][CH3:34])[C:31]#[N:15].[CH3:36][C:30]([C:3]1[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])([CH2:35][CH3:34])[C:31]#[N:15] |f:1.2,^1:9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)F
|
Name
|
2-methylbutylnitrile
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium bis-trimethylsilylamide
|
Quantity
|
75.7 mL
|
Type
|
reactant
|
Smiles
|
[K].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
182 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(CC)C1=C(C(=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(CC)C1=C(C=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[F:9].[K].C[Si]([N-:15][Si](C)(C)C)(C)C.CCOCC.OS(O)(=O)=O.[C:30]1([CH3:36])[CH:35]=[CH:34]C=C[CH:31]=1>>[CH3:36][C:30]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[F:9])([CH2:35][CH3:34])[C:31]#[N:15].[CH3:36][C:30]([C:3]1[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])([CH2:35][CH3:34])[C:31]#[N:15] |f:1.2,^1:9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)F
|
Name
|
2-methylbutylnitrile
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium bis-trimethylsilylamide
|
Quantity
|
75.7 mL
|
Type
|
reactant
|
Smiles
|
[K].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
182 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(CC)C1=C(C(=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(CC)C1=C(C=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |